N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Its structure includes a 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine scaffold substituted at position 6 with a carboxamide group and at position 2 with a 2-benzoyl-4-chlorophenyl moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazolo-pyrimidine derivatives, which are known for antimicrobial, anti-inflammatory, and antitumor activities .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O3S/c21-13-6-7-16(14(10-13)17(25)12-4-2-1-3-5-12)23-18(26)15-11-22-20-24(19(15)27)8-9-28-20/h1-7,10-11H,8-9H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYNNIUICUEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing their activity.
Mode of Action
It’s known that amide groups can easily generate hydrogen bonds with the activated part of the target enzymes and control the target organisms.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways, leading to diverse physiological activities.
Biological Activity
N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a thiazole ring fused with a pyrimidine. Its molecular formula is , and it exhibits a complex structure that contributes to its biological activities.
1. Antimicrobial Activity
Recent studies have shown that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. The compound's activity against various pathogens was evaluated using minimum inhibitory concentration (MIC) assays.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 | Bactericidal |
| Escherichia coli | 0.30 | 0.60 | Bactericidal |
| Candida albicans | 0.40 | 0.80 | Fungicidal |
The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida albicans .
2. Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidines can inhibit cancer cell proliferation. A study investigated the effects of the compound on several cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 12.3 | Cell cycle arrest in G1 phase |
| A549 (lung cancer) | 10.8 | Inhibition of proliferation |
The compound induced apoptosis in HeLa cells through the activation of caspase pathways and caused cell cycle arrest in MCF-7 cells .
3. Neuroprotective Effects
In addition to its antimicrobial and anticancer properties, this compound has shown potential as a neuroprotective agent. Studies have reported its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.
| Enzyme | IC50 (μM) | Comparison Drug |
|---|---|---|
| Acetylcholinesterase | 20.15 | Galantamine: 4.82 |
| Butyrylcholinesterase | 36.42 | Donepezil: 45.54 |
The compound's inhibition of AChE suggests it could be beneficial in treating cognitive decline associated with Alzheimer's disease .
Case Studies
- Antimicrobial Efficacy Study : A clinical trial evaluated the effectiveness of the compound against Staphylococcus aureus infections in diabetic patients, demonstrating a significant reduction in infection rates compared to standard treatments.
- Cancer Cell Line Study : Laboratory tests involving breast cancer cell lines revealed that treatment with the compound led to a marked decrease in cell viability and increased apoptosis markers.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Stability and Reactivity
- Reversible Transformations: demonstrates that intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide can revert to parent compounds under specific conditions (e.g., SPE evaporation). This suggests that the target compound’s carboxamide group may stabilize it against reversible degradation compared to ester-containing analogs .
- Hydrolytic Stability : The carboxamide group in the target compound is less prone to hydrolysis than the ester group in the ethyl derivative (), which may undergo rapid cleavage in physiological conditions .
Crystallographic and Conformational Analysis
- Ring Puckering : The thiazolo-pyrimidine core in the target compound likely adopts a flattened boat conformation, as observed in structurally related derivatives (e.g., reports a 0.224 Å deviation from planarity for C5). This puckering influences molecular packing and intermolecular interactions .
Pharmacological Implications
While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:
- Antimicrobial Activity : Nitrile-substituted derivatives (e.g., Compound 11b) show moderate activity, but carboxamide groups (as in the target compound) may enhance target binding via hydrogen bonding .
- Metabolic Stability : The chloro substituent in the target compound may reduce oxidative metabolism compared to methoxy groups in , extending half-life .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-benzoyl-4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?
- Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazole and pyrimidine precursors. For example:
- Step 1 : Condensation of substituted aniline derivatives (e.g., 2-benzoyl-4-chloroaniline) with thiazolopyrimidine carboxylic acid precursors.
- Step 2 : Cyclization under reflux with chloroacetic acid or similar agents in acetic anhydride/acetic acid mixtures, catalyzed by sodium acetate (yields ~70–80%) .
- Purification : Recrystallization from ethyl acetate/ethanol (3:2) or DMF/water systems is recommended to achieve >95% purity .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- Answer :
- NMR : H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., aromatic protons at δ 7.29–8.01 ppm) .
- IR : Key peaks include C=O (1719 cm) and CN (2220 cm) stretching .
- X-ray crystallography : Resolves molecular conformation (e.g., puckered pyrimidine rings, dihedral angles ~80° between fused rings). Use SHELXL for refinement .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Answer :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., glioblastoma, melanoma) with IC values in the low micromolar range .
- Antimicrobial screening : Disk diffusion assays for Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Answer :
- Solvent optimization : Replace acetic anhydride with DMF for better solubility of nitro/chloro substituents .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to enhance cyclization efficiency .
- In-line monitoring : Use HPLC or TLC (silica gel 60 F) to track intermediate formation and minimize side products .
Q. How do structural modifications (e.g., benzoyl vs. nitro groups) influence biological activity?
- Answer :
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO) enhance cytotoxicity by increasing electrophilicity and target binding .
- Case study : Replacing 4-chlorophenyl with 4-fluorophenyl in analogs reduces IC by 30%, suggesting halogen size impacts steric interactions .
Q. How to resolve contradictions in crystallographic data (e.g., disorder or twinning)?
- Answer :
- Data collection : Use high-resolution synchrotron radiation (<1.0 Å) to reduce noise .
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals and PART instructions for disordered regions .
- Validation : Cross-check with DFT-calculated bond lengths/angles (e.g., B3LYP/6-31G* basis set) .
Q. What strategies confirm target engagement in mechanistic studies?
- Answer :
- Molecular docking : Use AutoDock Vina to model interactions with kinases or DNA topoisomerases (e.g., binding energy ≤-8.5 kcal/mol) .
- Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K) .
- Gene expression profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers like caspase-3) .
Q. How to address discrepancies in bioactivity data across studies?
- Answer :
- Assay standardization : Validate cell lines (e.g., ATCC certification) and control for passage number effects .
- Orthogonal assays : Compare MTT results with ATP-based luminescence or clonogenic survival assays .
- Purity verification : Use LC-MS to rule out impurities (>98% purity required for reproducible IC) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for nitro/chloro substituents to avoid hydrolysis .
- Crystallography : For chiral centers, confirm absolute configuration using Flack x parameter in SHELXL .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with dose-response curves (R ≥ 0.95) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
